Soluble Epoxide Hydrolase (sEH) Inhibitory Potency of the Des-Methyl Analog: Establishing Class Activity Baseline
While the exact 2-methyl analog (2092716-60-2) has not been independently profiled, a closely related benzoxazepinone derivative within the same ChEMBL series (BDBM50173515, CHEMBL3808557) exhibits an IC50 of 13 nM against soluble epoxide hydrolase (unknown origin) using 14,15-EET as substrate [1]. This establishes that the core scaffold is compatible with low-nanomolar sEH inhibition. The absence of a 2-methyl group in the assayed compound provides a structural baseline for evaluating the potential impact of the methyl substitution presented by 2092716-60-2.
| Evidence Dimension | sEH Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | No direct data for 2092716-60-2 |
| Comparator Or Baseline | BDBM50173515 (des-methyl benzoxazepinone analog): IC50 = 13 nM |
| Quantified Difference | Unknown; methyl substitution effect not quantified |
| Conditions | Inhibition of soluble epoxide hydrolase (unknown origin) using 14,15-EET as substrate, incubation 20 min, LC-MS/MS analysis |
Why This Matters
For researchers evaluating sEH inhibitors, the 13 nM benchmark suggests the scaffold is active, but the uncharacterized 2-methyl group in 2092716-60-2 may alter potency, selectivity, or metabolic stability, making procurement decisions dependent on project-specific SAR objectives.
- [1] BindingDB. BDBM50173515 (CHEMBL3808557). IC50: 13 nM for soluble epoxide hydrolase. Accessed via bindingdb.org. View Source
